Fmoc-AOAc-OH
Description
Theoretical Framework of Protecting Group Chemistry in Peptide Synthesis
Peptide synthesis involves the sequential formation of amide bonds between amino acids. Each amino acid possesses at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). To ensure that the peptide bond forms exclusively between the α-amino group of one amino acid and the α-carboxylic acid group of another, all other reactive functionalities must be temporarily masked or "protected" biosynth.compeptide.commasterorganicchemistry.comcore.ac.uk.
The core principle of protecting group chemistry in peptide synthesis is orthogonality . This refers to the use of multiple protecting groups that can be selectively removed under different chemical conditions without affecting each other or the growing peptide chain peptide.comfiveable.meiris-biotech.de. This allows for precise control over the synthetic process, enabling the stepwise addition of amino acids and the introduction of modifications at specific sites. For instance, temporary protecting groups are used for the α-amino terminus, which are removed after each coupling step, while more permanent protecting groups are used for reactive amino acid side chains, which are typically removed only at the final cleavage step biosynth.compeptide.com.
Historical Context and Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Strategy
The foundation of modern peptide synthesis was laid by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in the early 1960s, for which he received the Nobel Prize in Chemistry core.ac.ukpeptide.comoup.com. Merrifield's initial strategy, the Boc (tert-butyloxycarbonyl) strategy, utilized acid-labile protecting groups for the α-amino terminus and acid-stable protecting groups for side chains masterorganicchemistry.combiotage.comamericanpeptidesociety.orgthermofisher.com. The Boc group was removed using moderate concentrations of trifluoroacetic acid (TFA), while final cleavage from the resin required strong acids like hydrofluoric acid (HF) biotage.comamericanpeptidesociety.org.
The introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group by Carpino and Han in 1970 marked a significant evolution peptide.comnih.gov. The Fmoc group is base-labile, typically removed by treatment with piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.debiotage.comamericanpeptidesociety.org. This offered a milder alternative to the acid-based deprotection of the Boc strategy, which could lead to side reactions or degradation of acid-sensitive amino acid residues americanpeptidesociety.orgthermofisher.comnih.govnih.gov. The Fmoc strategy, often paired with tert-butyl (tBu)-based side-chain protection (Fmoc/tBu), became the dominant method in SPPS due to its improved safety profile, milder conditions, and compatibility with a wider range of modified amino acids and post-translational modifications iris-biotech.deamericanpeptidesociety.orgthermofisher.comnih.govnih.govaurigeneservices.commtoz-biolabs.comacs.org. By 1994, the Fmoc strategy had largely replaced the Boc strategy in most research laboratories nih.gov.
Significance of Fmoc-Aminooxyacetic Acid (Fmoc-AOAc-OH) as a Specialized Building Block in Academic Research
Fmoc-aminooxyacetic acid (this compound) is a specialized Fmoc-protected amino acid derivative that plays a crucial role in advanced peptide synthesis and bioconjugation strategies chemimpex.com. Its significance stems from the unique aminooxyacetic acid (Aoa) moiety, which contains an -O-NH₂ group. This functionality is highly reactive towards carbonyl groups (aldehydes and ketones) through a chemoselective condensation reaction, forming stable oxime or hydrazone linkages d-nb.infounivie.ac.atresearchgate.netnih.govaxispharm.com.
The Aoa moiety allows for the introduction of diverse functionalities onto peptides, enabling applications such as:
Bioconjugation: Linking peptides to other biomolecules (proteins, nucleic acids), surfaces, or synthetic polymers chemimpex.comd-nb.infounivie.ac.atresearchgate.net.
Peptide Labeling: Attaching fluorescent dyes, radioisotopes, or affinity tags for imaging or detection chemimpex.comunivie.ac.at.
Drug Delivery Systems: Conjugating peptides to therapeutic agents for targeted delivery chemimpex.comd-nb.inforesearchgate.net.
Synthesis of Modified Peptides: Creating complex structures like glycopeptides or cyclic peptides d-nb.info.
The Fmoc protection on the amino group of this compound ensures its compatibility with standard Fmoc-SPPS protocols, allowing for its incorporation into peptide sequences using typical coupling reagents chemimpex.comunivie.ac.atnih.gov. The aminooxy group itself can be sensitive to aldehydes and ketones, leading to unwanted side reactions during synthesis or storage. Strategies like using a "carbonyl capture" reagent or specific protecting groups for the aminooxy moiety have been developed to mitigate these issues d-nb.infounivie.ac.atresearchgate.netnih.gov. The development of Fmoc-protected aminooxyacetic acid derivatives has been instrumental in expanding the versatility of peptide synthesis, particularly for creating functionalized peptides used in cutting-edge research and development chemimpex.comunivie.ac.at.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJEKGEUGUEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589246 | |
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123106-21-8 | |
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc Aoac Oh and Analogous Aminooxy Derivatives
Synthetic Routes for Nα-Fmoc Protection of Aminooxyacetic Acid
The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the nitrogen atom of aminooxyacetic acid is a pivotal step in preparing this derivative for peptide synthesis. The choice of the Fmoc-donating reagent and the reaction conditions are crucial for achieving high yields and purity.
Comparative Analysis of Fmoc-Cl and Fmoc-OSu Mediated Protection Strategies
Two of the most common reagents for Fmoc protection are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikipedia.org Both reagents have distinct advantages and disadvantages in the context of protecting aminooxyacetic acid.
Fmoc-Cl , being an acid chloride, is highly reactive. total-synthesis.com This high reactivity can be advantageous in driving the reaction to completion. A widely used method involves the reaction of aminooxyacetic acid with Fmoc-Cl under basic aqueous conditions, often using sodium carbonate in a dioxane/water mixture to maintain a pH above 9. However, the high reactivity of Fmoc-Cl also makes it sensitive to moisture and heat, which can lead to its degradation and the formation of impurities. total-synthesis.com
| Reagent | Reaction Conditions | Advantages | Disadvantages |
| Fmoc-Cl | Basic aqueous (e.g., Na2CO3 in dioxane/water) | Highly reactive, can drive reaction to completion total-synthesis.com | Sensitive to moisture and heat, potential for side reactions total-synthesis.com |
| Fmoc-OSu | Anhydrous (e.g., DIEA in THF) | More stable, cleaner reaction, fewer side products total-synthesis.com | May have a slower reaction rate |
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Stoichiometry
Optimizing the reaction conditions is critical for maximizing the yield and purity of Fmoc-AOAc-OH. Key parameters include temperature, the choice of solvent, and the stoichiometry of the reactants.
For the Fmoc-Cl method , the reaction is typically conducted at room temperature (around 20-25°C). Lowering the temperature could potentially reduce the rate of side reactions, but may also slow down the desired N-acylation. The solvent system, often a 1:1 mixture of 1,4-dioxane (B91453) and water, is chosen to dissolve both the water-soluble aminooxyacetic acid and the organic-soluble Fmoc-Cl. Stoichiometrically, a slight excess of Fmoc-Cl (e.g., 1.1 to 1.2 equivalents) is commonly used to ensure complete conversion of the starting material. A significant excess of base, such as sodium carbonate (up to 5 equivalents), is used to maintain the necessary alkaline pH for the deprotonation of the aminooxy group.
In the Fmoc-OSu method , the reaction is also typically carried out at room temperature. The choice of an anhydrous organic solvent like THF is crucial to prevent hydrolysis of the Fmoc-OSu reagent. The stoichiometry generally involves a smaller excess of the protecting agent (e.g., 1.1 equivalents of Fmoc-OSu) and a base like DIEA (around 2.5 equivalents) to facilitate the reaction. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time, which is often around 6 hours for this method.
Integration of this compound into Peptide and Conjugate Synthesis
This compound is a valuable building block in the synthesis of peptides and various conjugates due to its ability to introduce a reactive aminooxy handle. This functionality is particularly useful in solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Applications
SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.com The incorporation of this compound into a peptide sequence via SPPS enables the subsequent conjugation of the peptide to other molecules. The Fmoc group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of the synthesis. wikipedia.org
The choice of resin is a critical first step in SPPS. uci.edu The resin acts as an insoluble support to which the first amino acid is attached. biosynth.com For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. uci.edubiotage.com Rink amide resin is used if a C-terminal amide is desired. uci.edu
The loading of the resin, which refers to the amount of the first amino acid attached per gram of resin, is an important parameter. iris-biotech.de For long or complex peptide sequences, a lower resin loading (e.g., 0.3-0.5 mmol/g) is often preferred to minimize steric hindrance and improve reaction efficiency. bachem.com Higher loading resins (e.g., 0.7-1.0 mEq/g) can be used for shorter peptides to maximize the yield per batch. bachem.comiris-biotech.de The loading of the first amino acid onto the resin can be a challenging step, and for some resins like Wang resin, pre-loaded resins are often used to avoid potential side reactions like racemization. biotage.com
| Resin Type | C-Terminal Functionality | Common Applications |
| Wang Resin | Carboxylic Acid uci.edubiotage.com | Synthesis of peptide acids biotage.com |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid uci.edu | Synthesis of peptide acids, allows for mild cleavage conditions to yield fully protected peptides biotage.com |
| Rink Amide Resin | Amide uci.edu | Synthesis of peptide amides uci.edubiotage.com |
Diisopropylcarbodiimide (DIC) is a carbodiimide-based coupling reagent that is often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.comreddit.com The DIC/HOBt or DIC/Oxyma combination helps to suppress racemization and improve coupling efficiency. bachem.com DIC is particularly useful in automated SPPS as the byproduct, diisopropylurea, is soluble in common washing solvents. bachem.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient aminium/uronium-based coupling reagents. peptide.comsigmaaldrich.com They are known for their rapid reaction rates and are often the reagents of choice for difficult couplings, such as those involving sterically hindered amino acids. peptide.comchempep.com HATU is generally considered more reactive than HBTU and can lead to less epimerization during coupling. peptide.com However, it is also more expensive. sigmaaldrich.com The use of a base like DIEA is required with these reagents. peptide.com
Recent studies have also highlighted other effective coupling reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , which is based on Oxyma Pure and is considered a safer alternative to benzotriazole-based reagents. bachem.compeptide.com
| Coupling Reagent | Class | Key Features |
| DIC | Carbodiimide | Used with additives like HOBt or Oxyma; soluble urea (B33335) byproduct bachem.com |
| HBTU | Aminium/Uronium Salt | Highly efficient, rapid coupling peptide.comsigmaaldrich.com |
| HATU | Aminium/Uronium Salt | More reactive than HBTU, less epimerization peptide.com |
Resin Selection and Loading Parameters for Aminooxy Acids
Solution-Phase Peptide Synthesis (SolPPS) Methodologies
While solid-phase peptide synthesis (SPPS) is dominant for discovery and lab-scale synthesis, solution-phase peptide synthesis (SolPPS) offers advantages for large-scale production, as it allows for the purification of intermediates and generally requires less excess of reagents. sci-hub.se However, the use of the Fmoc protecting group in SolPPS presents a unique purification challenge. google.comgoogle.com
During the base-mediated cleavage of the Fmoc group, a highly reactive byproduct, dibenzofulvene (DBF), is generated. researchgate.netpeptide.com In SPPS, DBF and its adducts with the cleavage base (e.g., piperidine) are easily removed by washing the solid support resin. google.comgoogle.com In SolPPS, these highly liposoluble impurities remain in the reaction mixture and can cause side reactions, such as alkylation of the newly deprotected N-terminus. google.com Their removal is therefore critical.
Several strategies have been devised to address this challenge:
Liquid-Liquid Extraction: This method leverages the high lipophilicity of DBF adducts. By performing the deprotection in a mixture of a polar organic solvent and an immiscible hydrocarbon solvent (e.g., having a carbon number of 5 or more), the DBF adducts can be selectively partitioned into the hydrocarbon layer, which is then removed. google.com
Adduct Precipitation: Certain amine scavengers form adducts with DBF that have low solubility and can be removed by filtration. For example, using 4-aminomethylpiperidine as the deprotection agent leads to an adduct that can be precipitated. google.com Another approach involves reacting the DBF-amine adduct with carbon dioxide to form a carbonate salt, which precipitates and can be filtered off. google.com
Group-Assisted Purification (GAP): This strategy involves the use of a purification "handle" or auxiliary group that allows for the easy separation of the desired peptide from reagents and byproducts without resorting to chromatography. nih.govrsc.org After coupling, the crude mixture can be purified by simple washing or extraction, significantly streamlining the process. nih.gov
| Purification Method | Principle | Example Application | References |
| Liquid-Liquid Extraction | Partitioning of lipophilic DBF adducts into a non-polar, immiscible solvent layer. | Deprotection in a biphasic system of a polar organic solvent and a C5+ hydrocarbon, followed by separation of the layers. | google.com |
| Precipitation | Formation of an insoluble adduct or salt that can be removed by filtration. | Use of specific amines like 4-aminomethylpiperidine or reaction with CO₂ to form a precipitating carbonate salt of the DBF adduct. | google.comgoogle.com |
| Scavenging Amines | Use of specific amines that form easily extractable adducts with DBF. | Tris(2-aminoethyl)amine has been shown to scavenge DBF rapidly, forming an adduct that can be extracted. | researchgate.net |
DNA-Encoded Library (DEL) technology combines the vast combinatorial potential of chemistry with the power of DNA-based selection and amplification. thieme-connect.deescholarship.org The synthesis of peptide-based DELs requires adapting peptide chemistry to be compatible with the DNA tag, which is sensitive to many standard organic reaction conditions. Solution-phase Fmoc chemistry has been successfully adapted for this purpose. nih.govresearchgate.net
Key adaptations for on-DNA peptide synthesis include:
Aqueous-Organic Solvent Systems: Reactions are typically performed in mixed solvent systems, such as water, acetonitrile (B52724), and DMSO, to maintain the solubility of both the DNA-conjugated starting material and the incoming Fmoc-amino acid. delivertherapeutics.comnih.gov
Optimized Coupling and Deprotection: Coupling reagents like HATU and buffers such as sodium borate (B1201080) are used to achieve efficient amide bond formation under DNA-compatible conditions. delivertherapeutics.comnih.gov Fmoc deprotection is often achieved with aqueous solutions of bases like piperidine (B6355638) or tris(2-aminoethyl)amine, followed by purification via methods like ethanol (B145695) precipitation to remove reagents and byproducts. thieme-connect.de
Protecting Group Strategy: The choice of side-chain protecting groups is critical to avoid side reactions and ensure they can be removed at the end of the synthesis without damaging the DNA tag. nih.gov For instance, specialized protecting groups are needed for amino acids like Aspartic Acid to prevent aspartimide formation during the multiple deprotection cycles. delivertherapeutics.com
Strategies for Purification and Impurity Removal (e.g., Dibenzofulvene Adducts)
Chemo- and Regioselective Ligation Reactions Utilizing Aminooxy Functionality
The aminooxy group of this compound is a powerful tool for bioconjugation. Its enhanced nucleophilicity compared to a standard amine allows it to react selectively with aldehydes and ketones, even in the presence of many other functional groups, a property known as bioorthogonality. iris-biotech.denih.gov
The reaction between an aminooxy group and an aldehyde or ketone forms a stable oxime bond. iris-biotech.dersc.org This oxime ligation is a cornerstone of chemoselective ligation strategies.
Peptide and Protein Synthesis: After a peptide containing a deprotected AOAc residue is synthesized, it can be ligated with another peptide fragment that has been functionalized with an aldehyde or ketone. This allows for the construction of larger proteins from smaller, more easily synthesized peptide segments. iris-biotech.de
Glycopeptide Synthesis: Oxime ligation is a widely used method for creating synthetic glycopeptides. acs.org A peptide containing an aminooxy handle is reacted with a carbohydrate that possesses a reducing sugar terminus (which exists in equilibrium with its open-chain aldehyde or ketone form). iris-biotech.de This forms a stable, unnatural linkage that mimics natural glycan structures and is invaluable for studying the effects of glycosylation on peptide structure and function. acs.orgosti.govsci-hub.se The reaction proceeds under mild, slightly acidic aqueous conditions that are compatible with unprotected peptides and sugars. acs.org
The high chemoselectivity of oxime ligation makes it an excellent component of orthogonal coupling strategies, where multiple, non-interfering chemical reactions are used to build complex molecular architectures. acs.orgacs.org
Multiplexed Modification: A key strategy involves using this compound to install a "masked" aminooxy group into a peptide. rsc.org Other modifications, such as thiol-ene additions or Suzuki couplings, can be performed on the peptide while the aminooxy group remains protected by the Fmoc group. acs.org In a final step, the Fmoc group is removed, and the now-available aminooxy handle can be used for a highly specific oxime ligation to attach a final moiety, such as a fluorescent dye, a radiotracer, or another biomolecule. rsc.orgresearchgate.net
On-Demand Conjugation: Peptides containing an Fmoc-protected aminooxy group are highly stable and can be stored for long periods. rsc.org This allows for an "on-demand" bioconjugation strategy, where the final ligation step is performed only when needed. This is particularly useful for applications involving time-sensitive reagents, such as the preparation of 18F-labeled PET imaging agents. rsc.orgrsc.org
The combination of standard Fmoc peptide synthesis with the unique reactivity of the aminooxy group makes this compound a versatile and powerful tool for creating advanced peptides and bioconjugates for a wide range of applications in research and medicine.
Oxime Ligation Chemistry in Peptide and Glycopeptide Synthesis
Investigation of Byproduct Formation and Purity Enhancement in this compound Synthesis
The synthesis of (9-fluorenylmethyloxycarbonyl)-aminooxyacetic acid (this compound) and related derivatives is a critical process for their application in peptide synthesis and the development of complex biomolecules. However, the synthetic route is often complicated by the formation of structurally similar byproducts that compromise the purity and yield of the final product. Consequently, significant research has focused on understanding the mechanisms of byproduct generation and developing robust purification protocols to ensure high-purity this compound suitable for demanding applications.
Mechanistic Studies of Unwanted Product Generation (e.g., Fmoc-beta-Ala-OH)
A prevalent and well-documented issue in the synthesis of Fmoc-protected amino acids, including analogous derivatives like this compound, is the formation of Fmoc-β-Ala-OH as a significant impurity. researchgate.netchimia.ch This side reaction is particularly common when 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) is used as the protecting agent. researchgate.netnih.gov The presence of Fmoc-β-Ala-OH is problematic as it can be incorporated into a growing peptide chain during synthesis, resulting in failure sequences and impurities that are often difficult to remove. chimia.ch
The formation of this byproduct has been unambiguously traced back to the Fmoc-OSu reagent itself. researchgate.netnih.gov The accepted mechanism involves a base-catalyzed Lossen-type rearrangement of the Fmoc-OSu molecule. researchgate.netresearchgate.net This process is initiated by the attack of a nucleophile or base present in the reaction mixture on one of the carbonyl groups of the succinimide (B58015) ring in Fmoc-OSu. researchgate.net This leads to a series of deprotonation and elimination steps, culminating in the rearrangement to form an isocyanate intermediate, which is then hydrolyzed to generate β-alanine. nih.gov This newly formed β-alanine is subsequently protected by another molecule of Fmoc-OSu present in the reaction mixture to yield the Fmoc-β-Ala-OH impurity. researchgate.net The formation of this byproduct is not isolated to a specific amino acid protection but is a general problem observed in various reactions where Fmoc-OSu is employed. researchgate.netnih.gov The formation of dipeptides, such as Fmoc-β-Ala-Xaa-OH, has also been reported as a related impurity. researchgate.netcore.ac.uk
| Aspect of Byproduct Formation | Description | Primary Reagent Involved | Key Mechanistic Step | Resulting Impurities |
| Primary Side Reaction | Generation of β-alanine from the protecting agent. | Fmoc-OSu | Lossen Rearrangement | Fmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH |
| Initiation | Base-catalyzed attack on the succinimidyl carbonyl group. | Fmoc-OSu | Deprotonation and elimination | - |
| Consequence in Synthesis | Incorporation into the peptide chain, creating failure sequences. | - | - | Peptides with β-alanine insertion |
Mechanistic and Kinetic Studies of Fmoc Aoac Oh Chemical Transformations
Elucidation of Fmoc Deprotection Mechanisms for Aminooxy-Protected Species
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). Its removal typically proceeds via a base-catalyzed mechanism involving β-elimination.
Detailed Analysis of β-Elimination Pathways
The deprotection of the Fmoc group is initiated by a base, commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system altabioscience.comspringernature.comresearchgate.nettotal-synthesis.comembrapa.br. This deprotonation leads to the formation of a stabilized carbanion, which then undergoes a β-elimination reaction. This process liberates carbon dioxide (CO2) and a highly reactive intermediate, dibenzofulvene (DBF) altabioscience.comresearchgate.nettotal-synthesis.comembrapa.brnih.govscielo.org.mxrsc.org. The DBF intermediate is electrophilic and readily reacts with the amine base present, forming a stable adduct, thereby driving the deprotection reaction to completion altabioscience.comresearchgate.netnih.govscielo.org.mx.
For aminooxy-protected species, such as those derived from aminooxyacetic acid, there is a specific concern regarding potential side reactions. Studies have indicated that the aminooxy moiety itself can be susceptible to β-elimination pathways during Fmoc deprotection under standard conditions, potentially leading to undesired byproducts nih.gov. This highlights the importance of careful optimization of deprotection conditions when working with such functionalized amino acids.
Kinetic Profiling of Base-Catalyzed Deprotection Reactions
The rate of Fmoc deprotection is significantly influenced by the nature of the base, its concentration, and the solvent system employed. Typical conditions involve using piperidine (20-50% v/v) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) altabioscience.comresearchgate.netgenscript.com. Reactions are generally faster in more polar media altabioscience.comresearchgate.netnih.gov.
Kinetic studies on Fmoc-protected amino acids have provided insights into the reaction rates. For instance, the half-life (t½) for Fmoc-Val deprotection using 20% piperidine in DMF has been reported to be approximately 6 seconds rsc.org. Other secondary amines, such as piperazine (B1678402) and 4-methylpiperidine, have also been investigated as alternatives to piperidine, offering potentially different kinetic profiles and reduced side reactions nih.govscielo.org.mx. The progress of Fmoc deprotection can be conveniently monitored spectrophotometrically by observing the absorbance of the dibenzofulvene by-product altabioscience.com.
Table 3.1.2.1: Kinetic Data for Fmoc Deprotection of Model Amino Acids
| Amino Acid | Deprotection Reagent (Concentration) | Solvent | Approximate t½ | Reference |
| Fmoc-Val-OH | Piperidine (20% v/v) | DMF | ~6 s | rsc.org |
| Fmoc-Val-OH | Piperidine (1% v/v) | DMF | Not specified | researchgate.net |
| Fmoc-Val-OH | Piperidine (2% v/v) | DMF | Not specified | researchgate.net |
| Fmoc-Val-OH | Piperidine (5% v/v) | DMF | Not specified | researchgate.net |
| Fmoc-l-Leucine | Piperidine (20% v/v) | DMF | Not specified | nih.gov |
| Fmoc-l-Arginine | Piperidine (20% v/v) | DMF | Not specified | nih.gov |
Note: t½ values are approximate and can vary based on experimental conditions. Data for specific aminooxy-containing compounds is limited in the searched literature.
Reaction Mechanism and Kinetics of Oxime Bond Formation with Fmoc-AOAc-OH
The aminooxy moiety (-O-NH2) present in aminooxyacetic acid derivatives, including this compound, is highly nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages (-O-N=C<) beilstein-journals.orgiris-biotech.deresearchgate.netresearchgate.netresearchgate.netnih.govd-nb.inforsc.orgresearchgate.net. This reaction is known for its high chemoselectivity.
The mechanism typically involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by proton transfer and dehydration to yield the oxime iris-biotech.deacs.org. The reaction rate is influenced by pH, generally proceeding faster under slightly acidic conditions (pH 4-6) researchgate.netnih.govrsc.org. The presence of catalysts, such as aniline (B41778) derivatives, can significantly accelerate the oxime formation researchgate.netrsc.org. Once formed, oxime bonds exhibit considerable stability across a broad pH range (pH 2-9) nih.gov.
A critical consideration when working with aminooxy-functionalized compounds is their high reactivity towards trace carbonyl contaminants present in solvents or introduced during handling. This can lead to the formation of unwanted oxime side products beilstein-journals.orgresearchgate.netd-nb.info. To mitigate this, it is common practice to add an excess of aminooxyacetic acid (Aoa-OH) as a "carbonyl capture" reagent during cleavage and purification steps researchgate.netd-nb.info.
While specific kinetic data for this compound's oxime formation with various carbonyl compounds is not extensively detailed in the provided search results, the general principles of aminooxy-carbonyl reactions apply. The reaction rate is expected to depend on the electrophilicity of the carbonyl compound, pH, temperature, solvent, and the presence of catalysts.
Influence of Solvent Polarity and Protonation States on Reactivity and Selectivity
Solvent Polarity: Solvent polarity plays a crucial role in modulating the reactivity and kinetics of both Fmoc deprotection and oxime bond formation. For Fmoc deprotection, polar aprotic solvents like DMF and NMP enhance the reaction rate compared to less polar solvents such as dichloromethane (B109758) (DCM) altabioscience.comresearchgate.netnih.gov. This is attributed to better solvation of the charged intermediates and transition states involved in the β-elimination mechanism.
In the case of oxime bond formation, solvent choice, in conjunction with pH, can influence the reaction rate and selectivity. While detailed studies specifically for this compound are limited, general observations suggest that aqueous or mixed aqueous-organic solvent systems are often employed, with pH control being paramount for optimal reaction kinetics researchgate.netnih.govrsc.org.
Protonation States: The protonation state of molecules is a fundamental factor influencing their chemical reactivity and selectivity. For this compound, both the aminooxy group and the carboxylic acid group possess titratable protons, meaning their ionization state is dependent on the surrounding pH.
The aminooxy group, being a derivative of hydroxylamine, has a basic nitrogen atom that can be protonated. The protonation state of this group can affect its nucleophilicity, thereby influencing the rate and efficiency of oxime bond formation iris-biotech.deresearchgate.net. Similarly, the carboxylic acid group's protonation state will affect its charge and potential interactions.
While general principles of pH-dependent reactivity are well-established in biochemistry and organic chemistry nih.gov, specific kinetic data detailing how the protonation state of this compound or its reaction partners precisely influences its deprotection or oxime formation kinetics and selectivity is not comprehensively available in the provided search results. However, it is understood that optimizing pH is critical for maximizing the desired reactions while minimizing side reactions.
Advanced Analytical Methodologies for Characterization and Quantification of Fmoc Aoac Oh and Its Conjugates
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the molecular structure and identifying functional groups within Fmoc-AOAc-OH. They also play a vital role in monitoring chemical transformations, such as the removal of the Fmoc protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise arrangement of atoms in this compound. Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms, characterized by their chemical shifts (δ) and splitting patterns. Carbon-13 NMR (¹³C NMR) offers insights into the carbon backbone, with distinct chemical shifts for different carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are employed to establish correlations between protons and carbons, thereby confirming the connectivity and stereochemistry of the molecule.
| ¹H NMR Characteristic Signals (δ, ppm) | Assignment | ¹³C NMR Characteristic Signals (δ, ppm) | Assignment |
| 7.30-7.40 | Fmoc aromatic protons | 170-175 | Carboxylic acid carbonyl |
| 7.50-7.60 | Fmoc aromatic protons | 155-157 | Carbamate carbonyl |
| 4.30-4.40 | Fmoc CH₂ | 70-75 | Fmoc CH₂ |
| ~3.5-4.0 | α-CH and side chain protons (specific to AOAc) | ~40-50 | α-CH and side chain carbons (specific to AOAc) |
| ~1.4-1.6 | CH₃ of acetyl group (if present in AOAc) | ~20-22 | CH₃ of acetyl group (if present in AOAc) |
Note: Specific chemical shifts are dependent on the exact structure of the "AOAc" moiety and the solvent used.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) provides the molecular weight of this compound, which is essential for its identification. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. Fragmentation patterns observed in MS spectra can further corroborate the proposed structure by revealing characteristic substructures. For this compound, with a presumed formula of C₁₇H₁₅NO₅, the monoisotopic mass is approximately 313.0950 Da.
| Mass Spectrometry Data | Value (m/z) | Ion Type | Interpretation |
| Molecular Ion | ~313.1 | [M+H]⁺ | Protonated molecule of this compound |
| Molecular Ion | ~312.1 | [M]⁺ | Molecular ion (less common in soft ionization) |
| Molecular Ion | ~311.1 | [M-H]⁻ | Deprotonated molecule of this compound |
| Fragment Ion | ~197.0 | Loss of the fluorenylmethyloxycarbonyl (Fmoc) group | |
| Fragment Ion | ~169.0 | Fluorene-9-carbonyl cation |
Note: Specific fragment ions will depend on the ionization method and the precise structure of the "AOAc" moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the presence of specific functional groups within this compound by detecting the absorption of infrared radiation at characteristic vibrational frequencies. Key functional groups expected in this compound include the Fmoc carbamate, the carboxylic acid group, and potentially ester or ether linkages within the "AOAc" moiety.
| FTIR Absorption Band (cm⁻¹) | Functional Group |
| 3300-3500 | O-H stretch (carboxylic acid) |
| 3300-3400 | N-H stretch (carbamate) |
| 1700-1750 | C=O stretch (carboxylic acid) |
| 1710-1740 | C=O stretch (ester/carbamate) |
| 1640-1690 | C=O stretch (amide/carbamate) |
| 1500-1600 | C=C stretch (aromatic rings) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Fmoc Deprotection Monitoring
The 9-fluorenylmethyloxycarbonyl (Fmoc) group possesses a characteristic chromophore that absorbs strongly in the UV region, typically around 254-265 nm. This property is extensively utilized to monitor the efficiency and kinetics of Fmoc deprotection, a critical step in solid-phase peptide synthesis. Upon base-catalyzed deprotection (e.g., using piperidine), the Fmoc group is cleaved, releasing dibenzofulvene and a species that absorbs at a different wavelength (around 300-320 nm). The decrease in absorbance at ~254 nm or the increase at ~300 nm can be quantitatively measured to determine the extent of deprotection. This method allows for real-time monitoring of the reaction progress and optimization of deprotection conditions for this compound.
| UV-Vis Measurement | Wavelength (nm) | Significance |
| Fmoc Chromophore Absorbance | 254-265 | Characteristic absorption of the intact Fmoc group. |
| Deprotection Byproduct Absorbance | 300-320 | Absorption of the dibenzofulvene adduct formed after Fmoc cleavage. |
| Monitoring Deprotection | 254-265 / 300-320 | Quantitative assessment of Fmoc removal by tracking absorbance changes. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from synthesis byproducts, unreacted starting materials, and other impurities, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, with mobile phases typically consisting of water/acetonitrile (B52724) or water/methanol gradients, often acidified with trifluoroacetic acid (TFA) or formic acid. Detection methods such as UV-Vis detectors are widely used, leveraging the UV absorbance of the Fmoc group and other aromatic components. Diode Array Detectors (DAD) provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Coupling HPLC with Mass Spectrometry (HPLC-MS) provides both separation and molecular weight information, offering a powerful tool for identifying impurities and confirming the identity of the main product. Purity is typically reported as the percentage area of the main peak relative to the total integrated peak area.
| HPLC Parameter | Typical Value/Method | Detection Method | Relevance |
| Column | C18 (e.g., Phenomenex Luna, Agilent Zorbax) | UV/DAD, MS | Separation of this compound from impurities. |
| Mobile Phase A | Water with 0.1% TFA or formic acid | UV/DAD, MS | Eluent for polar components. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or formic acid | UV/DAD, MS | Eluent for less polar components. |
| Gradient Elution | e.g., 5-95% B over 20-30 minutes | UV/DAD, MS | Efficient separation of compounds with varying polarities. |
| Flow Rate | 0.5-1.0 mL/min | UV/DAD, MS | Standard flow rate for analytical HPLC. |
| Detection Wavelength | 214 nm (peptide bond), 254 nm (Fmoc group) | UV/DAD | Sensitive detection of this compound and related compounds. |
| Purity Assessment | Area percentage of the main peak (e.g., >95% or >98%) | UV/DAD | Quantifies the purity of the synthesized this compound. |
| Retention Time (tR) | Varies based on column, mobile phase, and temperature (e.g., 15-25 minutes) | UV/DAD, MS | Characteristic identifier for this compound under specific conditions. |
Pre-Column Derivatization with Fmoc-Cl/Fmoc-OSu for Amino Acid Analysis
While Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) and Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy) succinimide) are primarily known as derivatizing agents for amino acids to enhance their detectability, particularly by fluorescence detection, their principles inform the analysis of Fmoc-protected compounds. These reagents react with primary and secondary amines to introduce the Fmoc group, which has strong UV absorption and fluorescence properties researchgate.netresearchgate.net. Fmoc-Cl and Fmoc-OSu are commonly used in aqueous alkaline solutions, often buffered with borate (B1201080), to facilitate the reaction with amino groups researchgate.net. Fmoc-OSu is often preferred due to easier handling and fewer side reactions compared to Fmoc-Cl . Although this compound is already Fmoc-protected, understanding these derivatization chemistries is relevant for the analysis of related compounds or potential impurities. The detection of Fmoc derivatives typically occurs at wavelengths around 265 nm with emission at 315 nm .
Method Development for Reversed-Phase and Normal-Phase Separations
Chromatographic separation, particularly using High-Performance Liquid Chromatography (HPLC), is crucial for analyzing this compound.
Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for separating Fmoc-protected amino acids and related compounds csic.eswindows.netnih.govphenomenex.comoup.com. RP-HPLC typically employs non-polar stationary phases (e.g., C18 or C8 columns) and polar mobile phases, often consisting of water with organic modifiers like acetonitrile or methanol, and acidic additives such as trifluoroacetic acid (TFA) or formic acid csic.esnih.govphenomenex.comoup.com. Method development involves optimizing parameters like mobile phase composition, gradient profile, flow rate, column temperature, and stationary phase chemistry to achieve adequate resolution, peak shape, and analysis time. For instance, studies on Fmoc-protected amino acids have shown that mobile phases with acetonitrile and 0.1% TFA can effectively separate these compounds on polysaccharide-based chiral stationary phases phenomenex.com. The retention of Fmoc-protected compounds is influenced by their hydrophobicity and interactions with the stationary phase nih.govoup.com.
Normal-Phase HPLC (NP-HPLC): While less common for Fmoc-amino acids compared to RP-HPLC, NP-HPLC can also be employed for separation. It utilizes polar stationary phases and non-polar mobile phases. The choice between RP-HPLC and NP-HPLC depends on the specific properties of this compound and the nature of the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
UHPLC represents an advancement over traditional HPLC, offering significantly faster analysis times and improved resolution due to the use of smaller particle size stationary phases (typically < 2 µm) and higher operating pressures nih.govgoogle.commdpi.com. For high-throughput analysis, such as in quality control or screening laboratories, UHPLC is highly advantageous. Methods developed for HPLC can often be adapted to UHPLC by adjusting parameters to leverage the system's capabilities. For example, a UHPLC system coupled with a mass spectrometer has been used for metabolome fingerprinting, demonstrating its applicability to complex mixtures mdpi.com. The use of UHPLC allows for rapid separation of Fmoc-protected compounds, potentially reducing analysis times from minutes to seconds or a few minutes, thereby increasing sample throughput considerably nih.govgoogle.com.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), provide powerful tools for both identification and quantification of this compound, especially in complex samples. LC-MS combines the separation power of HPLC/UHPLC with the sensitive and selective detection capabilities of mass spectrometry.
LC-MS: This technique allows for the determination of the molecular weight and elemental composition of this compound. The mass spectrometer can detect the compound based on its mass-to-charge ratio (m/z). Common ionization techniques used for Fmoc-protected compounds include Electrospray Ionization (ESI) google.comfuturechem.shop.
LC-MS/MS: By employing a second stage of mass analysis (MS/MS), specific precursor ions of this compound can be selected and fragmented. The resulting fragment ions provide structural information, aiding in unambiguous identification and enabling highly selective and sensitive quantification, even in the presence of interfering substances nih.govgoogle.comfuturechem.shop. This is particularly valuable for analyzing this compound in biological samples or complex synthetic mixtures where specificity is paramount.
Quantitative Method Validation and Development of Standardized Analytical Protocols (e.g., AOAC Official Methods)
Ensuring the reliability and accuracy of analytical methods for this compound is achieved through rigorous quantitative method validation. This process, often guided by principles similar to those established by organizations like AOAC INTERNATIONAL, involves assessing several performance parameters.
Method Validation Parameters: Key parameters include:
Standardized Analytical Protocols: The development of standardized protocols, such as those recognized by AOAC INTERNATIONAL, aims to ensure that analytical methods are reproducible, reliable, and globally accepted oup.comaoac.orgscirp.orgscirp.orgaoac.org. While specific AOAC official methods for this compound may not be readily available, the principles of method validation and standardization are universally applicable. The AOAC Official Methods of Analysis (OMA) program, for instance, rigorously evaluates methods to ensure they are credible and defensible for use by industry and regulatory agencies aoac.org. Adherence to such guidelines ensures that analytical data generated for this compound is of high quality and can be used with confidence for regulatory purposes, product release, and research.
Compound List
Research Applications of Fmoc Aoac Oh in Chemical Biology and Material Science
Design and Synthesis of Bioactive Peptidomimetics and Protein Conjugates
Fmoc-AOAc-OH is instrumental in the synthesis of peptidomimetics and protein conjugates, offering a versatile scaffold for creating molecules with tailored biological activities and improved stability. Its incorporation into peptide sequences can lead to novel structures with enhanced therapeutic potential.
Construction of Hydrophilic Linkers and Poly-Sarcosine Chains for Drug Delivery Research
The inherent hydrophilicity and biocompatibility of polymers derived from amino acids make them attractive for drug delivery applications. This compound, while not directly a sarcosine (B1681465) derivative, is a protected amino acid building block. Related compounds like Fmoc-Sar-OH and its oligomers are explicitly mentioned as building blocks for poly-sarcosine synthesis, a field where hydrophilic linkers are crucial iris-biotech.deiris-biotech.deiris-biotech.de. Poly-sarcosine chains are explored as alternatives to polyethylene (B3416737) glycol (PEG) for creating drug conjugates, offering advantages such as resistance to enzymatic degradation and reduced immunogenicity iris-biotech.deiris-biotech.denih.gov. These polysarcosine chains can be designed as hydrophilic linkers to attach drugs to targeting moieties, such as antibodies, thereby improving the pharmacokinetic profiles and efficacy of antibody-drug conjugates (ADCs) iris-biotech.deiris-biotech.deiris-biotech.denih.govnih.gov. The synthesis of such linkers often involves Fmoc chemistry, which this compound is compatible with, allowing for controlled chain growth and functionalization.
Development of Novel Scaffolds for Modulating Biological Pathways
This compound can be incorporated into peptide sequences to create novel molecular scaffolds. These scaffolds can be designed to interact with specific biological targets, thereby modulating cellular pathways. The precise arrangement of amino acids, including modified ones like acetylated tyrosine, within a peptide backbone can influence its conformation and binding affinity. While direct examples of this compound being used to modulate specific biological pathways are not detailed in the provided search results, its nature as a protected dipeptide derivative suggests its utility in constructing complex peptidomimetics. Peptidomimetics are known for their ability to mimic or block the action of natural peptides, offering a strategy for developing therapeutics that target protein-protein interactions or enzyme activity nih.govsemanticscholar.org. The acetyl group on tyrosine can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially influencing its interaction with biological targets.
Functionalization and Bioconjugation Strategies for Probing Biological Systems
This compound's utility extends to the functionalization of materials and the bioconjugation of biomolecules, enabling the development of tools for biological research.
Immobilization of Biomolecules onto Nanomaterials and Surfaces
The covalent immobilization of biomolecules onto surfaces and nanomaterials is critical for applications ranging from biosensors to diagnostics and biomaterials nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orguhv.esnih.govgongyingshi.com. While direct evidence of this compound being used for this specific purpose is limited in the provided results, the general principles of Fmoc chemistry and peptide synthesis are applicable. Fmoc-protected amino acids are standard building blocks in solid-phase synthesis, which can be used to create peptides or peptide-like structures that are then functionalized for surface attachment. For instance, strategies involving the creation of polymer networks or functionalized surfaces with reactive groups (like amines or aldehydes) are employed to covalently link biomolecules nih.govnih.govuhv.es. This compound, as a protected amino acid, could be incorporated into peptides synthesized for such immobilization strategies, providing a functional handle or modifying the properties of the immobilized biomolecule.
Synthesis of Probes for Cellular Imaging and Proteomic Studies
The synthesis of molecular probes for cellular imaging and proteomic studies often relies on incorporating fluorescent tags or affinity labels into peptide or small molecule scaffolds mdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.gov. Fmoc chemistry is a cornerstone of solid-phase peptide synthesis, which is frequently used to generate peptide-based probes. This compound, as a protected amino acid derivative, could be integrated into such probe designs. For example, peptide probes are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) researchgate.netnih.govuq.edu.au. The resulting peptides can then be further modified or conjugated with fluorophores or other reporter molecules. The acetylated tyrosine in this compound might offer unique properties or serve as a specific point for modification or interaction within a biological system, although specific examples of probes derived from this compound are not explicitly detailed.
Role in Pharmaceutical Research and Drug Discovery Initiatives
This compound plays a role in pharmaceutical research and drug discovery by serving as a versatile building block in the synthesis of potential therapeutic agents and drug delivery systems. The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), a widely used technique for generating peptide libraries and candidates for drug discovery ku.ac.thnih.govpci.nic.in. This compound can be incorporated into these synthetic strategies to create modified peptides or peptidomimetics.
The development of antibody-drug conjugates (ADCs) is a significant area in pharmaceutical research, where linkers are crucial for attaching cytotoxic payloads to antibodies nih.govnih.gov. Polysarcosine chains, which can be synthesized using Fmoc-protected sarcosine monomers, are being explored as hydrophilic linkers in ADCs due to their favorable pharmacokinetic properties and biocompatibility iris-biotech.deiris-biotech.deiris-biotech.denih.gov. While this compound is not a sarcosine derivative, its use in Fmoc-based synthesis aligns with the methodologies employed in creating such advanced drug delivery systems. The acetylated tyrosine moiety could potentially be leveraged to fine-tune the properties of these conjugates, such as solubility, stability, or interaction with biological targets.
Furthermore, the synthesis of novel scaffolds for modulating biological pathways, as mentioned in section 5.1.2, is directly relevant to drug discovery. By creating molecules that can precisely interact with disease-related targets, researchers can develop new therapeutic strategies. This compound contributes to this by providing a functionalized amino acid building block that can be incorporated into diverse molecular architectures.
Synthesis of Therapeutic Peptide Candidates and Ligands
The integration of this compound into peptide synthesis workflows enables the creation of sophisticated peptide constructs with tailored functionalities, paving the way for novel therapeutic agents and advanced biomaterials.
Peptide Synthesis and Bioconjugation via Oxime Ligation: this compound is readily incorporated into peptide chains using established Fmoc-SPPS protocols univie.ac.atrsc.orgnih.govmdpi.comiris-biotech.de. The N-terminal Fmoc protecting group allows for standard peptide elongation cycles, while the aminooxyacetic acid residue is strategically placed within the peptide sequence. Following peptide synthesis and cleavage from the solid support, the aminooxy group is available for conjugation with carbonyl-containing molecules (aldehydes or ketones) through oxime ligation univie.ac.atnih.gov. This reaction is highly chemoselective, proceeds under mild conditions, and forms a stable oxime bond, making it ideal for complex biomolecular assemblies univie.ac.atnih.gov.
Development of Therapeutic Peptide Candidates: The ability to site-specifically incorporate the aminooxy group via this compound allows for the precise modification of peptides. This is critical for developing therapeutic peptide candidates with enhanced stability, targeted delivery, or improved pharmacokinetic profiles. For instance, researchers have developed strategies to synthesize aminooxy-containing peptide precursors that are stable and can be stored for on-demand modification univie.ac.atnih.gov. This capability is invaluable for creating peptide-drug conjugates, diagnostic probes, or peptides engineered for specific biological interactions. The oxime ligation has been successfully applied in the preparation of various bioconjugates, including polymer-protein conjugates and peptide dendrimers univie.ac.atnih.gov, which are areas of active research for drug delivery and biomaterial applications.
Ligand Synthesis: this compound plays a role in the rational design and synthesis of peptide-based ligands. By conjugating peptides synthesized with this compound to specific targeting moieties, signaling molecules, or other functional units via oxime ligation, researchers can construct complex ligands for a wide array of applications. This includes the development of probes for chemical biology studies, affinity ligands for protein purification, or components of targeted therapeutic systems. The stability of the oxime bond and the mild reaction conditions ensure the integrity of both the peptide and the conjugated molecule, facilitating the creation of functional ligands.
Key Research Findings and Data:
Oxime Ligation Efficiency: The oxime ligation reaction, when catalyzed by aniline (B41778) or phenylenediamine derivatives, can achieve complete product conversion within minutes, often as rapidly as 5 minutes univie.ac.atnih.gov.
Fmoc Deprotection: The Fmoc protecting group on this compound is readily removed under standard conditions (e.g., 30% piperidine (B6355638) in DMF), typically within seconds to minutes, preparing the aminooxy group for subsequent ligation rsc.org.
Stability of Aminooxy-Peptides: Fmoc-protected aminooxy-containing peptides have demonstrated stability under various conditions, including oxidative folding protocols necessary for disulfide-rich peptides, allowing for the production of stable, functional precursors univie.ac.at.
| Application Area | Process / Modification | Key Reagent/Method | Outcome / Efficiency | Reference |
| Peptide Synthesis | Incorporation of aminooxy group | This compound, Fmoc-SPPS | Enables post-synthetic modification | univie.ac.atrsc.orgnih.govmdpi.comiris-biotech.de |
| Bioconjugation | Linking peptides to carbonyl compounds | Oxime Ligation | Stable oxime bond formed, mild conditions | univie.ac.atnih.gov |
| Peptide Modification | Creating stable aminooxy-precursors | This compound | Precursors for on-demand modification | univie.ac.atnih.gov |
| Peptide Folding Compatibility | Oxidative folding of aminooxy-peptides | Fmoc-protected aminooxy | Stable Fmoc-protected aminooxy group maintained | univie.ac.at |
| Ligation Speed | Reaction of aminooxy with aldehyde/ketone | Aniline/pPDA Catalysis | Complete ligation within 5 minutes | univie.ac.atnih.gov |
| Fmoc Deprotection | Removal of Fmoc group from aminooxy-peptide | 30% Piperidine/DMF | Removed within seconds to minutes | rsc.org |
Exploration of Structure-Activity Relationships in Aminooxy-Containing Compounds
This compound is instrumental in facilitating structure-activity relationship (SAR) studies for peptides and other biomolecules incorporating the aminooxy functionality. The ability to generate diverse libraries of modified compounds allows researchers to systematically investigate how structural variations impact biological activity or material properties.
Library Synthesis for SAR Studies: By synthesizing a peptide containing the this compound derived aminooxy group, researchers can then perform oxime ligation with a diverse array of aldehydes or ketones. This process generates a library of peptide analogs, where each analog differs in the moiety attached to the aminooxy group. This systematic variation is the cornerstone of SAR studies. For instance, if a peptide is being investigated for its binding affinity to a target protein, attaching different functional groups via oxime ligation allows for the identification of specific structural features that enhance or diminish this binding.
Data Table Example for SAR Studies:
While direct SAR data for this compound itself is not detailed in the provided search results (as it's a building block), the methodology it enables is key. The following table illustrates the type of data generated in SAR studies using this compound derived peptides.
| Peptide Sequence (with Fmoc-Aoa) | Coupled Aldehyde/Ketone | Appended Moiety | Biological Activity Metric (e.g., IC50, Kd) | SAR Observation |
| Peptide-Aoa | Aldehyde-X | Moiety X | 50 nM | Optimal binding |
| Peptide-Aoa | Aldehyde-Y | Moiety Y | 500 nM | Reduced binding |
| Peptide-Aoa | Aldehyde-Z | Moiety Z | 5000 nM | Poor binding |
| Peptide-Aoa (no ligation) | N/A | N/A | 10000 nM | Baseline |
Note: The table above is illustrative of the data generated in SAR studies enabled by this compound and oxime ligation, not specific experimental results from the provided snippets.
The strategic use of this compound in conjunction with oxime ligation provides a powerful platform for medicinal chemists and material scientists to systematically explore the chemical space around aminooxy-functionalized peptides, leading to the discovery of novel bioactive molecules and advanced materials.
Compound List:
this compound
Fmoc-Aoa
Aminooxyacetic acid (Aoa)
Aldehyde
Ketone
Peptide
Ligand
Bioconjugate
Peptide dendrimer
Disulfide-rich peptides
Aniline
Phenylenediamine (pPDA)
FDG (Fluorescein di-β-D-galactopyranoside)
D-glucose
OTK8[Fmoc-Aoa]
OTK8[Aoa-FDG]
α-CnIG (alpha-conotoxin)
Future Research Directions and Emerging Paradigms for Fmoc Aoac Oh
Advancements in Green Chemistry Approaches for Sustainable Synthesis
The chemical industry is continuously seeking more environmentally benign synthesis routes. For Fmoc-AOAc-OH, future research in green chemistry will likely concentrate on reducing solvent usage, minimizing waste generation, and employing catalytic or enzymatic methods. Exploring alternative, less hazardous solvents, or even solvent-free reaction conditions, could significantly improve the environmental footprint of its production. Developing atom-economical synthetic pathways that maximize the incorporation of starting materials into the final product is also a key objective. Furthermore, the investigation of biocatalytic approaches, utilizing enzymes to perform specific synthetic transformations, could offer highly selective and sustainable routes to this compound.
Development of Automated and High-Throughput Synthesis Platforms
The demand for efficient and scalable synthesis of peptides and their derivatives, including this compound, is driving innovation in automation. Future research will likely focus on integrating this compound into fully automated solid-phase peptide synthesis (SPPS) platforms. This includes optimizing reaction conditions for robotic systems, developing robust protocols for continuous flow synthesis, and leveraging microfluidic technologies. High-throughput synthesis platforms will enable the rapid generation of diverse peptide libraries incorporating this compound, facilitating accelerated discovery in areas such as drug development and materials science. The development of integrated systems that combine synthesis, purification, and analysis will further streamline the workflow.
Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization
Computational chemistry and molecular modeling offer powerful tools for understanding and optimizing chemical reactions. For this compound, these approaches can be employed to predict optimal reaction conditions, identify potential byproducts, and design novel synthetic routes. Machine learning models, such as those based on transformer architectures, are being developed to predict reaction outcomes and suggest optimal reagents and conditions nih.govarxiv.orgmi-6.co.jparxiv.org. Applying these computational methods to the synthesis of this compound can lead to more efficient, selective, and predictable synthetic processes. Molecular dynamics simulations and quantum mechanical calculations can provide detailed insights into reaction mechanisms, aiding in the rational design of improved synthetic strategies.
Exploration of Novel Biochemical and Biophysical Applications
The unique structure of this compound, incorporating an aminooxyacetic acid moiety protected by the Fmoc group, opens avenues for novel biochemical and biophysical applications. This compound can serve as a versatile building block for creating peptides with modified functionalities, such as those capable of site-specific conjugation via oxime formation. Research could explore its use in developing advanced peptide-based therapeutics, diagnostic tools, or biomaterials. Its incorporation into peptides might confer specific properties, such as enhanced stability, targeted delivery, or unique signaling capabilities. Furthermore, studies investigating the biophysical interactions of peptides containing this compound with biological targets, such as proteins or nucleic acids, could reveal new therapeutic or diagnostic strategies.
Q & A
Q. What are the standard protocols for incorporating Fmoc-AOAc-OH into solid-phase peptide synthesis (SPPS)?
this compound is typically used in SPPS via iterative deprotection (e.g., using piperidine) and coupling steps. Activation reagents like HBTU or HATU with DIPEA in solvents such as DMF or NMP are standard. Monitoring coupling efficiency via Kaiser or chloranil tests ensures completeness. Proper resin selection (e.g., Wang or Rink amide) and side-chain protection strategies are critical to avoid premature deprotection .
Q. How should this compound be characterized to confirm identity and purity in academic research?
Characterization requires orthogonal analytical methods:
- HPLC : To assess purity (>95% recommended for synthetic intermediates).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- NMR : ¹H/¹³C NMR to confirm structural integrity, focusing on Fmoc (9-fluorenylmethyl) and AOAc (acetyloxazolidine) group signals. Documentation should align with journal guidelines for new compounds, including spectral data and retention times .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While not classified as hazardous under GB CLP, standard precautions include:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : In airtight containers at 2–8°C, away from light and moisture. Emergency protocols (e.g., spill management) should follow institutional chemical hygiene plans .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in SPPS under sterically hindered or low-reactivity conditions?
Strategies include:
- Activation Reagents : Switch from HBTU to COMU or Oxyma Pure for improved coupling kinetics.
- Solvent Optimization : Use DCM:DMF (1:1) to enhance solubility of bulky residues.
- Double Coupling : Repeat coupling steps with fresh reagents for incomplete reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for challenging sequences .
Q. What experimental strategies validate the stability of this compound under varying storage and synthesis conditions?
Stability studies should involve:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), or light to simulate long-term storage.
- Analytical Monitoring : Track degradation products via HPLC-MS and quantify impurity profiles.
- Comparative Studies : Benchmark against pharmacopeial standards (e.g., USP) for traceability and regulatory compliance .
Q. How can researchers address contradictory data in peptide purity or yield when using this compound in complex sequences?
Contradictions often arise from:
- Side Reactions : Acetyloxazolidine (AOAc) deprotection under basic conditions. Validate deprotection steps via LC-MS.
- Aggregation : Use chaotropic agents (e.g., urea) during synthesis to prevent β-sheet formation.
- Orthogonal Analytics : Combine HPLC, NMR, and circular dichroism (CD) to resolve ambiguous results .
Q. What experimental design frameworks are recommended for assessing this compound's role in modulating peptide bioactivity?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Hypothesis-Driven Design : Compare bioactivity of AOAc-containing peptides vs. native sequences (e.g., protease resistance or receptor binding).
- Dose-Response Studies : Use SPR or fluorescence polarization to quantify binding affinities.
- In Silico Modeling : Predict conformational impacts of AOAc incorporation via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
